4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid
CAS No.: 1093641-47-4
Cat. No.: VC3384162
Molecular Formula: C13H8N2O3
Molecular Weight: 240.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1093641-47-4 |
|---|---|
| Molecular Formula | C13H8N2O3 |
| Molecular Weight | 240.21 g/mol |
| IUPAC Name | 4-(5-cyanopyridin-2-yl)oxybenzoic acid |
| Standard InChI | InChI=1S/C13H8N2O3/c14-7-9-1-6-12(15-8-9)18-11-4-2-10(3-5-11)13(16)17/h1-6,8H,(H,16,17) |
| Standard InChI Key | IVUDWMJNAPABOO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=C2)C#N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)O)OC2=NC=C(C=C2)C#N |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid is an organic compound registered with CAS number 1093641-47-4. The compound is also known by several synonyms including 4-[(5-Cyano-2-pyridyl)oxy]benzoic acid and Benzoic acid, 4-[(5-cyano-2-pyridinyl)oxy]- . This identification information is crucial for researchers seeking to locate and utilize this compound in their investigations, as precise identification prevents confusion with structurally similar compounds.
Structural Features
The molecular structure of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid integrates several key functional groups that define its chemical behavior. The compound features a benzoic acid core connected to a pyridine ring through an ether (C-O-C) linkage. The pyridine ring is further functionalized with a cyano group at the 5-position. This arrangement creates a molecule with multiple reactive centers and potential for diverse chemical interactions. The ether bond serves as a flexible linker between the two aromatic systems, potentially allowing for conformational adaptability in different chemical environments .
Physical and Chemical Properties
The physical and chemical properties of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C13H8N2O3 |
| Molecular Weight | 240.21 g/mol |
| Physical State | Solid (at standard conditions) |
| Purity (Commercial) | Approximately 95% |
| MDL Number | MFCD13480742 |
The compound contains both acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups, suggesting amphoteric behavior in solution. The cyano group contributes to the compound's polarity and may influence its solubility characteristics in various solvents .
Structural Analogs and Comparative Analysis
Related Pyridine-Ether-Benzoic Acid Derivatives
Several compounds share structural similarities with 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid, particularly those with a pyridine ring connected to benzoic acid via an ether linkage. One notable analog is 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid, which replaces the cyano group with a trifluoromethyl substituent. This structural modification alters the electronic properties of the pyridine ring, potentially affecting reactivity and biological interactions .
Comparison with Trifluoromethyl Analog
The structural differences between 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid and its trifluoromethyl analog highlight the importance of substituent effects in medicinal chemistry. While both compounds share the core pyridine-ether-benzoic acid framework, the cyano group in the title compound is a strong electron-withdrawing group that can participate in hydrogen bonding as an acceptor. In contrast, the trifluoromethyl group in the analog is also electron-withdrawing but possesses different steric properties and hydrogen bonding capabilities .
Structure-Activity Relationship Considerations
The presence of specific functional groups in 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid suggests potential biological activities that may be of interest to medicinal chemists. The cyano group can act as a hydrogen bond acceptor, potentially enhancing binding interactions with biological targets. The carboxylic acid moiety provides an acidic proton and additional hydrogen bonding capabilities, while the pyridine nitrogen offers a basic site for interaction. These features collectively contribute to the compound's potential utility in drug discovery efforts as a scaffold or building block.
Applications in Chemical Research
Synthetic Building Block Applications
4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid has potential utility as a building block in organic synthesis. The presence of multiple functional groups provides opportunities for further derivatization:
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The carboxylic acid group can participate in esterification, amidation, or reduction reactions
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The cyano group can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or transformed into heterocyclic structures
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The pyridine nitrogen offers a site for alkylation or coordination with metals
These versatile transformation possibilities make the compound valuable in the synthesis of more complex molecular structures for various applications .
Analytical Considerations
Identification and Characterization Techniques
The identification and characterization of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid typically employ several analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H and 13C NMR would show characteristic signals for the aromatic protons and carbons, as well as the carboxylic acid and cyano groups
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Infrared (IR) spectroscopy: Key absorption bands would include the carboxylic acid C=O stretch (~1700 cm-1), C-O stretch, and C≡N stretch (~2230 cm-1)
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Mass spectrometry: Would confirm the molecular weight of 240.21 g/mol and provide fragmentation patterns characteristic of the structural features
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X-ray crystallography: Could provide definitive structural confirmation including bond angles and molecular packing
These analytical methods collectively provide comprehensive structural confirmation and purity assessment of the compound .
Structure-Based Design Applications
Computational Chemistry Insights
Computational approaches could provide valuable insights into the properties and potential applications of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid:
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Molecular docking studies could predict binding affinities with potential biological targets
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Density functional theory (DFT) calculations could elucidate electronic properties and reactivity patterns
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Molecular dynamics simulations could investigate conformational behavior in different environments
These computational approaches complement experimental studies and can guide further research directions for this compound .
Future Research Directions
Unexplored Areas of Investigation
Several research directions remain unexplored for 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid:
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Comprehensive biological activity screening against diverse targets
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Investigation of metal coordination properties through the pyridine nitrogen and carboxylate group
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Exploration of supramolecular assembly properties driven by hydrogen bonding and π-stacking interactions
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Development of more efficient and scalable synthetic routes
These investigations would expand our understanding of this compound's utility and potentially uncover novel applications .
Structure Modification Opportunities
The core structure of 4-[(5-Cyanopyridin-2-yl)oxy]benzoic acid presents numerous opportunities for structural modification:
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Substitution on the benzoic acid ring to tune electronic properties
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Modification of the carboxylic acid to ester, amide, or other derivatives
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Transformation of the cyano group to other functionalities
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Exploration of isosteric replacements for the pyridine ring
These modifications could generate libraries of compounds with diverse properties and potential applications in various fields including medicinal chemistry and materials science .
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